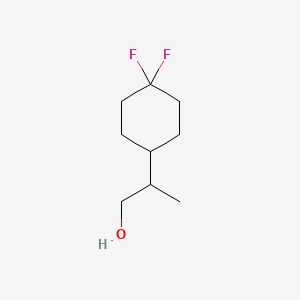![molecular formula C9H14OSSi B13467241 2-[(Trimethylsilyl)oxy]benzene-1-thiol CAS No. 58952-72-0](/img/structure/B13467241.png)
2-[(Trimethylsilyl)oxy]benzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)oxy]benzene-1-thiol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring through an oxygen atom, with a thiol group (-SH) on the benzene ring. This compound is notable for its unique combination of silicon, oxygen, and sulfur atoms, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]benzene-1-thiol typically involves the protection of the hydroxyl group on benzene-1-thiol using a trimethylsilylating agent such as chlorotrimethylsilane in the presence of a base like triethylamine . The reaction proceeds through an S_N2-like mechanism where the hydroxyl group attacks the silicon atom, resulting in the formation of the trimethylsilyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protective group chemistry. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylsilyl)oxy]benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzene-1-thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents such as zinc and hydrochloric acid can convert the compound back to benzene-1-thiol.
Substitution: Acidic or basic conditions can facilitate the removal of the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Benzene-1-thiol: Formed through reduction or deprotection reactions.
Applications De Recherche Scientifique
2-[(Trimethylsilyl)oxy]benzene-1-thiol finds applications in various fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of thiol-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylsilyl)oxy]benzene-1-thiol primarily involves the reactivity of the thiol group and the trimethylsilyl ether. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1-thiol: Lacks the trimethylsilyl group, making it more reactive and less stable.
Trimethylsilyl ethers: Similar in structure but lack the thiol group, limiting their reactivity in redox processes.
Uniqueness
2-[(Trimethylsilyl)oxy]benzene-1-thiol is unique due to the combination of a thiol group and a trimethylsilyl ether, providing both protective and reactive functionalities. This dual nature allows for selective reactions and protection strategies in complex organic syntheses.
Propriétés
Numéro CAS |
58952-72-0 |
|---|---|
Formule moléculaire |
C9H14OSSi |
Poids moléculaire |
198.36 g/mol |
Nom IUPAC |
2-trimethylsilyloxybenzenethiol |
InChI |
InChI=1S/C9H14OSSi/c1-12(2,3)10-8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 |
Clé InChI |
PTNAFEBVOLIPAT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)

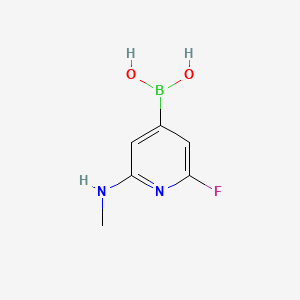
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)

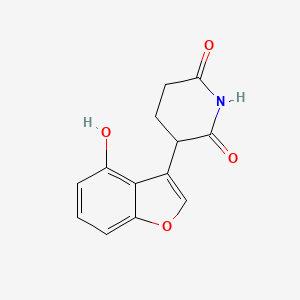

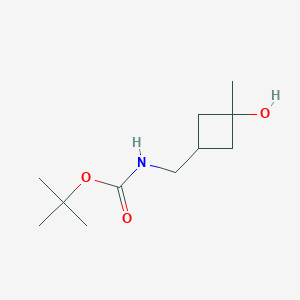
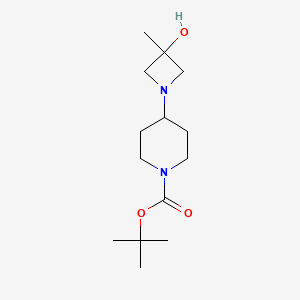
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
